molecular formula C24H18N2O2S B3537042 N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide

Cat. No. B3537042
M. Wt: 398.5 g/mol
InChI Key: OMEAQVWEPNKDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide, also known as MIT-38, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In

Scientific Research Applications

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

Mechanism of Action

The exact mechanism of action of N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It also activates the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. It also induces apoptosis in cancer cells and inhibits tumor growth. Additionally, N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide in lab experiments is its versatility. It exhibits various biological activities, which makes it a useful tool for studying different cellular processes. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacological properties. Additionally, there is a need for more studies on the safety and toxicity of the compound in vivo. Finally, the development of novel synthetic methods for N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide could lead to the discovery of more potent analogs with improved pharmacological properties.

properties

IUPAC Name

N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-28-17-11-12-19-16(13-17)14-21-22(19)25-24(29-21)26-23(27)20-10-6-5-9-18(20)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEAQVWEPNKDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2)SC(=N3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide
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N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide
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N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide
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N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide
Reactant of Route 5
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide
Reactant of Route 6
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide

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